REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].C(OC([NH:13][CH:14]1[CH2:18][CH2:17][NH:16][CH2:15]1)=O)(C)(C)C.C(N(CC)CC)C.[OH-]>C(Cl)Cl.CO>[CH3:5][O:4][C:2]([N:16]1[CH2:17][CH2:18][CH:14]([NH2:13])[CH2:15]1)=[O:3]
|
Name
|
|
Quantity
|
460 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
373 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
After stirring 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Vigorous gas evolution, a slight exotherm, and precipitation
|
Type
|
CUSTOM
|
Details
|
rotary evaporate the reaction mixture (60° C.)
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resultant material in MeOH
|
Type
|
CUSTOM
|
Details
|
to quench any residual chloroformate
|
Type
|
CUSTOM
|
Details
|
rotary evaporate the solution (60° C.)
|
Type
|
CUSTOM
|
Details
|
Rotary evaporate
|
Type
|
CUSTOM
|
Details
|
the reaction solution (40° C.; azeotroping 2× with MeOH)
|
Type
|
CUSTOM
|
Details
|
Resulting in a yellow oil
|
Type
|
FILTRATION
|
Details
|
Filter the mixture
|
Type
|
CUSTOM
|
Details
|
evaporate the filtrate
|
Type
|
CUSTOM
|
Details
|
by rotary (40° C.; azeotroped 2× with CH2Cl2)
|
Type
|
CUSTOM
|
Details
|
to yield 914 mg (300%) of crude product as a light-brown oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |